molecular formula C16H20N2O2 B5824422 1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene

1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene

Cat. No. B5824422
M. Wt: 272.34 g/mol
InChI Key: VJMZESDASSTTOR-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as AMMD and belongs to the spirocyclic family of compounds. AMMD has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMMD is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. AMMD has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of DNA polymerase and topoisomerase II.
Biochemical and Physiological Effects
AMMD has been found to have different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that AMMD can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, AMMD has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

Advantages and Limitations for Lab Experiments

AMMD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, AMMD has some limitations, including its low water solubility, which may limit its use in biological assays. In addition, AMMD may have toxic effects on normal cells at high concentrations, which may limit its use in vivo.

Future Directions

For research on AMMD include the development of new synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to understand the mechanism of action of AMMD and its potential as a therapeutic agent for cancer and other diseases. Future research may also focus on the development of new materials and catalysts based on AMMD and its derivatives.

Synthesis Methods

AMMD can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde and 1,2-diaminocyclohexane in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of AMMD as a white solid with a yield of 60-70%. Other methods involve the use of different starting materials and catalysts to achieve the same product.

Scientific Research Applications

AMMD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AMMD has been investigated for its antitumor, antibacterial, and antifungal activities. Studies have shown that AMMD has potent antitumor activity against different cancer cell lines, including breast, lung, and liver cancer cells. In addition, AMMD has been found to have antibacterial and antifungal activities against different bacterial and fungal strains.
In materials science, AMMD has been studied for its potential applications in the synthesis of new materials, such as spirocyclic polymers and dendrimers. AMMD has been used as a building block for the synthesis of spirocyclic polymers with unique properties, such as high thermal stability and solubility in organic solvents.
In catalysis, AMMD has been investigated for its potential as a ligand in transition metal catalysis. Studies have shown that AMMD can form stable complexes with different transition metals, such as palladium and platinum, and can be used as a ligand in various catalytic reactions.

properties

IUPAC Name

1-[2-(4-methylphenyl)-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-8-14(9-7-12)15-17-18(13(2)19)16(20-15)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMZESDASSTTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3(O2)CCCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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